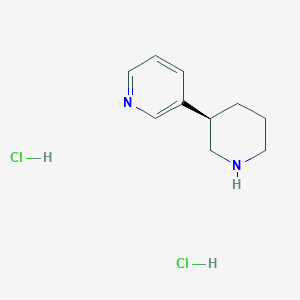
(R)-3-(Piperidin-3-yl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Piperidin-3-yl)pyridinedihydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It is characterized by a pyridine ring fused with a piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-3-yl)pyridinedihydrochloride typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with a piperidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of ®-3-(Piperidin-3-yl)pyridinedihydrochloride may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Piperidin-3-yl)pyridinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Applications De Recherche Scientifique
®-3-(Piperidin-3-yl)pyridinedihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-(Piperidin-3-yl)pyridinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(Piperidin-3-yl)pyridinedihydrochloride: The enantiomer of ®-3-(Piperidin-3-yl)pyridinedihydrochloride with similar chemical properties but different biological activity.
3-(Piperidin-3-yl)pyridine: The non-salt form of the compound, which may have different solubility and reactivity.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents, leading to varied chemical and biological properties.
Uniqueness
®-3-(Piperidin-3-yl)pyridinedihydrochloride is unique due to its specific stereochemistry and the presence of both pyridine and piperidine rings. This combination of features makes it particularly useful in certain chemical reactions and biological studies, where the stereochemistry and ring structure play a crucial role in the compound’s activity.
Propriétés
Formule moléculaire |
C10H16Cl2N2 |
|---|---|
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
3-[(3R)-piperidin-3-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-3-9(7-11-5-1)10-4-2-6-12-8-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m0../s1 |
Clé InChI |
CIXCCSOHYFMHHJ-XRIOVQLTSA-N |
SMILES isomérique |
C1C[C@@H](CNC1)C2=CN=CC=C2.Cl.Cl |
SMILES canonique |
C1CC(CNC1)C2=CN=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
![tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B13061166.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
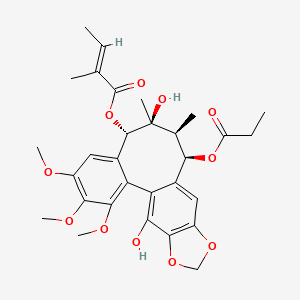

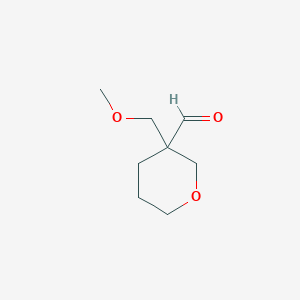

![(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13061189.png)
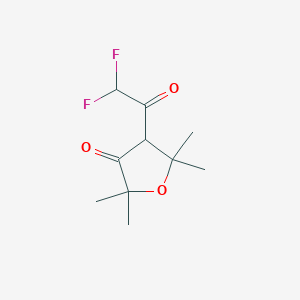
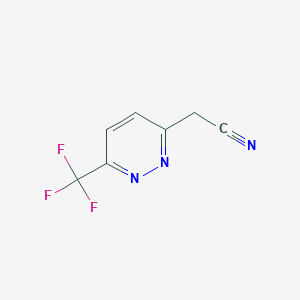
![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)


![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
